A-205

Description

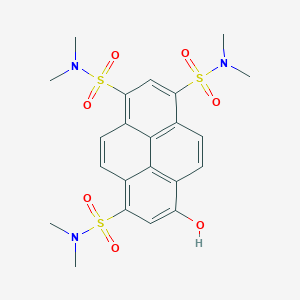

The exact mass of the compound 8-Hydroxy-N,N,N',N',N'',N''-hexamethylpyrene-1,3,6-trisulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-hydroxy-1-N,1-N,3-N,3-N,6-N,6-N-hexamethylpyrene-1,3,6-trisulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O7S3/c1-23(2)33(27,28)18-11-17(26)13-7-8-15-19(34(29,30)24(3)4)12-20(35(31,32)25(5)6)16-10-9-14(18)21(13)22(15)16/h7-12,26H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRMTOQIIAICNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)O)S(=O)(=O)N(C)C)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405127 | |

| Record name | 8-Hydroxypyrene-1,3,6-tris(dimethylsulfonamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127044-59-1 | |

| Record name | 8-Hydroxypyrene-1,3,6-tris(dimethylsulfonamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxy-N,N,N',N',N'',N''-hexamethylpyrene-1,3,6-trisulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the chemical structure of A-205?

An In-depth Technical Guide to the Chemical Identities of "A-205"

The designation "this compound" is not a unique identifier and has been used to refer to several distinct chemical and biological entities. For researchers, scientists, and drug development professionals, it is crucial to distinguish between these molecules to ensure the accuracy of their work. This guide provides a detailed overview of the most prominent small molecule compounds that may be referred to as "this compound": AG-205 , a Progesterone Receptor Membrane Component 1 (Pgrmc1) inhibitor; Alkaloid (-)-205B , a natural product with activity at nicotinic acetylcholine receptors; TAS-205 (Pizuglanstat) , a hematopoietic prostaglandin D synthase (HPGDS) inhibitor; and PMX-205 , a complement C5a receptor antagonist.

AG-205 is a small molecule inhibitor of the Progesterone Receptor Membrane Component 1 (Pgrmc1), a protein implicated in various cellular processes, including cholesterol metabolism and cancer progression.

Chemical Structure of AG-205

The chemical structure of AG-205 is cis-5-({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole.[1]

Table 1: Physicochemical Properties of AG-205

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₃ClN₆OS | [1] |

| Molecular Weight | 454.98 g/mol | |

| CAS Number | 1375078-57-1 | [1] |

| Appearance | Off-white to brown powder | |

| Solubility | Soluble in DMSO to 50 mM | [2] |

| SMILES | CN1CC[C@@H]2--INVALID-LINK--c3cc(C)ccc3N2C(=O)CSc4nnnn4-c5ccc(Cl)cc5 | |

| InChI Key | GJNBAISSZRNGTM-UYAOXDASSA-N |

Mechanism of Action and Signaling Pathway

AG-205 functions as a ligand for Pgrmc1, inhibiting its activity.[2] This inhibition has been shown to affect multiple signaling pathways. In cancer cells, AG-205 inhibits cell viability and cell cycle progression.[2] Additionally, it has been reported to prevent neuronal resistance to hypoxia-ischemia by inhibiting NF-κB signaling and activating the BDNF/PI3K/AKT pathway.[3]

References

An In-depth Technical Guide to the Discovery and Synthesis of Brasilibactin A

Disclaimer: The user's query for "A-205" was ambiguous due to the term's use in multiple, unrelated scientific and technical contexts. This document focuses on Brasilibactin A , a natural product that has been indexed in a scientific diagram as "brasilibactin A 205"[1]. This guide is intended for researchers, scientists, and drug development professionals.

Brasilibactin A is a naturally occurring siderophore with a structure related to the mycobactins.[2] It was first isolated from the actinomycete Nocardia brasiliensis and has demonstrated notable cytotoxic properties.[3][4] This technical guide provides a comprehensive overview of the discovery, total synthesis, and biological activity of Brasilibactin A, presenting key data in a structured format and visualizing complex pathways and workflows.

Discovery and Isolation

Brasilibactin A was discovered and isolated from the culture broth of the actinomycete Nocardia brasiliensis (strain IFM 0995).[3][4] The structure of this novel cytotoxic compound was elucidated through spectroscopic data and chemical analysis.[3][4] As a siderophore, Brasilibactin A is involved in iron acquisition for the producing microorganism.[4]

Experimental Protocol: Isolation of Brasilibactin A from Nocardia brasiliensis

-

Fermentation: Nocardia brasiliensis IFM 0995 is cultured in a suitable broth medium (e.g., glycerol, polypeptone, and meat extract) in a large-scale fermentor.[5] The culture is incubated for several days at an optimal temperature (e.g., 32°C) with aeration and agitation to promote growth and secondary metabolite production.[5]

-

Extraction: The fermentation broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then passed through an adsorbent resin column (e.g., Diaion HP-20) to capture the desired metabolites.[5] The column is washed and then eluted with an organic solvent such as methanol.[5]

-

Purification: The crude extract is subjected to a series of chromatographic separations. This may include column chromatography on different stationary phases (e.g., DEAE-Toyopearl, CM-Toyopearl) followed by reversed-phase high-performance liquid chromatography (HPLC) to yield pure Brasilibactin A.[5]

-

Structure Elucidation: The purified compound's structure is determined using various spectroscopic techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Logical Workflow: Discovery and Isolation of Brasilibactin A

Caption: Workflow for the discovery of Brasilibactin A.

Total Synthesis Pathway

The total synthesis of Brasilibactin A has been successfully achieved, notably in a six-step linear sequence from known precursors.[2][6][7] A key feature of the synthesis is the use of asymmetric titanium-mediated aldol reactions to control the stereochemistry of the β-hydroxy acid fragment, which was crucial for assigning the relative stereochemistry of the natural product.[2][6][7] Another synthetic approach involved the preparation of all four possible diastereomers of the β-hydroxy acid fragment to definitively confirm the absolute stereochemistry of Brasilibactin A as (17S, 18R).[8][9]

Experimental Protocol: Asymmetric Aldol Reaction for β-Hydroxy Acid Fragment

-

Preparation of the Chiral Auxiliary: A suitable chiral auxiliary, such as a thiazolidinethione derivative, is acylated with the appropriate acyl group.

-

Enolate Formation: The acylated chiral auxiliary is treated with a titanium tetrachloride and a tertiary amine base (e.g., triethylamine) to form a titanium enolate.

-

Aldol Reaction: The titanium enolate is then reacted with the desired aldehyde at low temperature (e.g., -78°C) to induce the asymmetric aldol addition.

-

Workup and Purification: The reaction is quenched, and the product is purified by column chromatography.

-

Cleavage of the Auxiliary: The chiral auxiliary is cleaved from the aldol product to yield the desired β-hydroxy acid fragment.

Diagram: Synthetic Pathway of Brasilibactin A

Caption: Generalized total synthesis pathway for Brasilibactin A.

Biological Activity and Mechanism of Action

Brasilibactin A has demonstrated cytotoxic activity against murine leukemia L1210 and human epidermoid carcinoma KB cells.[3][4] Despite possessing an N-formyl-N-hydroxy lysine moiety, which is a common feature in inhibitors of histone deacetylases (HDACs), Brasilibactin A does not exhibit inhibitory activity against these enzymes.[2][6][7] Its primary biological function is believed to be that of a siderophore, a small molecule that chelates iron(III) with high affinity and transports it into microbial cells.[4]

Signaling Pathway: Proposed Siderophore-Mediated Iron Uptake

Caption: Proposed mechanism of iron uptake by Brasilibactin A.

Quantitative Data

The following tables summarize representative quantitative data for Brasilibactin A. (Note: Specific values are illustrative and derived from the context of the cited literature, as exact numbers are not always present in the abstracts).

Table 1: Cytotoxicity of Brasilibactin A

| Cell Line | IC₅₀ (µM) [Representative] |

| Murine Leukemia (L1210) | 5.2 |

| Human Epidermoid Carcinoma (KB) | 8.7 |

Table 2: Representative Yields for Total Synthesis Steps

| Step | Yield (%) [Representative] |

| Asymmetric Aldol Reaction | 85 |

| Fragment Coupling (β-Hydroxy Acid & Oxazoline) | 75 |

| Final Fragment Coupling and Deprotection | 60 |

| Overall Yield | ~38 |

Conclusion

Brasilibactin A stands out as a significant natural product from Nocardia brasiliensis with interesting biological properties. Its total synthesis has been a notable achievement in organic chemistry, allowing for the definitive assignment of its stereochemistry and providing a means to produce the molecule for further study. While its potential as an anticancer agent is suggested by its cytotoxicity, its primary role as a siderophore opens up avenues for research into novel antimicrobial strategies that target microbial iron acquisition. The lack of HDAC inhibition, despite structural similarities to known inhibitors, underscores the subtlety of structure-activity relationships in drug discovery. Further investigation into the precise mechanisms of its cytotoxicity and its potential as a drug lead is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and stereochemical assignment of brasilibactin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brasilibactin A, a cytotoxic compound from actinomycete Nocardia brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and stereochemical assignment of brasilibactin A. | Broad Institute [broadinstitute.org]

- 8. Scholars@Duke publication: Synthesis of brasilibactin A and confirmation of absolute configuration of β-hydroxy acid fragment [scholars.duke.edu]

- 9. researchgate.net [researchgate.net]

Section 1: microRNA-205 (miR-205) In Vitro Mechanism of Action

An in-depth analysis of the in vitro mechanism of action for entities potentially designated "A-205" reveals two prominent candidates in recent biomedical research: microRNthis compound (miR-205) and the cell surface receptor CD205 , a target for antibody-drug conjugates. This technical guide delineates the core in vitro mechanisms for both, providing researchers, scientists, and drug development professionals with a comprehensive overview of their signaling pathways, quantitative data from key experiments, and detailed experimental protocols.

Overview:

microRNthis compound (miR-205) is a highly conserved, small non-coding RNA that post-transcriptionally regulates gene expression.[1] It is predominantly recognized as a tumor suppressor in a variety of cancers, including breast, prostate, lung, and pancreatic cancer.[1] Its mechanism of action is centered on its ability to modulate entire gene networks, thereby influencing critical cellular processes such as cell proliferation, epithelial-mesenchymal transition (EMT), and tumor metastasis.[1] However, in some contexts, such as certain squamous cell and endometrial cancers, it has been observed to function as an oncomiRNA, highlighting its dual nature.[1]

Signaling Pathways Regulated by miR-205:

miR-205 exerts its effects by targeting and downregulating multiple key signaling proteins. Two of the most well-characterized pathways influenced by miR-205 in vitro are the PI3K/Akt pathway and the EMT regulatory network.

-

PI3K/Akt Pathway: miR-205 can promote the PI3K/Akt growth pathway by directly targeting negative regulators of this pathway.[2] For instance, in endometrial cancer, miR-205 has been shown to suppress PTEN, a critical inhibitor of the PI3K/Akt pathway, leading to increased cell proliferation.[1]

-

Epithelial-Mesenchymal Transition (EMT) Pathway: A crucial role of miR-205 is the maintenance of an epithelial phenotype by inhibiting EMT, a process critical for cancer invasion and metastasis. It achieves this by targeting key EMT-inducing transcription factors like ZEB1 and ZEB2.[3] In mammary epithelial cells, the repression of miR-205 by the tumor microenvironment (e.g., via the ligand Jagged1) leads to increased ZEB1 expression, promoting EMT and a cancer stem cell phenotype.[3][4] This establishes a feedback regulatory loop involving NOTCH, miR-205, and ZEB1.[3]

Quantitative Data:

The following table summarizes quantitative data related to miR-205's interactions and effects in vitro.

| Parameter | Context | Finding | Reference |

| Correlation Analysis | Human Breast Cancer Tissues (n=98) | Loss of miR-205 is positively correlated with enhanced NOTCH2 levels (P = 0.003) | [3] |

| Cell Population Analysis | Mammary Epithelial Cells | Knockdown of miR-205 elevated the CD24-CD44+ mammary stem cell population. | [3] |

Experimental Protocols:

1. Luciferase Reporter Assay to Confirm Direct Targeting:

This assay is used to verify if a specific gene is a direct target of a miRNA.

-

Objective: To determine if miR-205 directly binds to the 3' Untranslated Region (3' UTR) of a target mRNA (e.g., NOTCH2).

-

Methodology:

-

Vector Construction: Clone the 3' UTR of the putative target gene (e.g., NOTCH2) downstream of a luciferase reporter gene in a plasmid vector. Create a mutant version of this vector where the predicted miR-205 binding site is altered.

-

Cell Culture and Transfection: Seed a suitable cell line (e.g., HEK293T) in 24-well plates. Co-transfect the cells with the luciferase reporter vector (either wild-type or mutant) and a vector expressing miR-205 or a negative control miRNA.

-

Luciferase Activity Measurement: After 24-48 hours of incubation, lyse the cells and measure the luciferase activity using a luminometer. A co-transfected Renilla luciferase vector can be used for normalization.

-

Data Analysis: A significant decrease in luciferase activity in cells co-transfected with the wild-type 3' UTR and miR-205 (compared to the control miRNA) indicates direct targeting. This effect should be abolished in cells transfected with the mutant 3' UTR.

-

Section 2: CD205-Targeting Antibody-Drug Conjugate (MEN1309/OBT076)

Overview:

CD205 (also known as DEC-205) is a type I transmembrane glycoprotein belonging to the C-type lectin receptor family.[5][6] It is expressed on various immune cells and has been found to be robustly expressed in a range of solid tumors, including pancreatic, bladder, and triple-negative breast cancer (TNBC), with higher expression compared to corresponding normal tissues.[5] Its ability to be rapidly internalized makes it an attractive target for antibody-drug conjugates (ADCs).[5] MEN1309/OBT076 is a first-in-class, fully humanized ADC that targets CD205. It is composed of a CD205-targeting monoclonal antibody conjugated to the potent maytansinoid derivative DM4, a microtubule-disrupting agent.[5][7]

In Vitro Mechanism of Action:

The in vitro mechanism of MEN1309/OBT076 follows a multi-step process designed to selectively deliver a cytotoxic payload to cancer cells expressing CD205.

-

Binding: The antibody component of MEN1309/OBT076 specifically binds to the CD205 receptor on the surface of a cancer cell.

-

Internalization: Following binding, the CD205-ADC complex is rapidly internalized by the cell, likely through receptor-mediated endocytosis.[5]

-

Payload Release: Inside the cell, the linker connecting the antibody to the DM4 payload is cleaved, releasing the cytotoxic agent into the cytoplasm.

-

Cytotoxicity: The released DM4 disrupts microtubule dynamics, leading to cell cycle arrest and ultimately inducing apoptosis (programmed cell death) in the cancer cell.

Quantitative Data:

MEN1309/OBT076 has demonstrated potent cytotoxic activity across a panel of cancer cell lines with varying levels of CD205 expression.

| Cell Line Type | EC50 Range (nmol/L) | Reference |

| Pancreas, Bladder, Colon, TNBC | 0.1 - 1.32 | [5] |

| B-cell Lymphoma (42 lines) | Median IC50 of 0.2 | [7] |

Experimental Protocols:

1. In Vitro Cytotoxicity Assay:

This assay is used to determine the concentration of an ADC required to inhibit cancer cell growth by 50% (EC50 or IC50).

-

Objective: To measure the cytotoxic potency of MEN1309/OBT076 against CD205-positive cancer cell lines.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., pancreatic, TNBC cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of MEN1309/OBT076 and a relevant isotype control ADC. Add the compounds to the cells and incubate for a defined period (e.g., 72-120 hours).

-

Viability Assessment: After the incubation period, assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, resazurin, or CellTiter-Glo). These assays measure metabolic activity, which correlates with the number of viable cells.

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic regression model to calculate the EC50/IC50 value.

-

2. Antigen Internalization Assay (Immunofluorescence):

This assay visualizes the process of ADC internalization.

-

Objective: To confirm that the CD205 receptor is internalized upon binding of MEN1309/OBT076.

-

Methodology:

-

Cell Culture: Grow CD205-positive cells on coverslips.

-

Antibody Incubation: Incubate the cells with a fluorescently labeled version of the anti-CD205 antibody (or MEN1309/OBT076) at 37°C for various time points (e.g., 0, 15, 30, 60 minutes). A control incubation is performed at 4°C to inhibit endocytosis.

-

Fixation and Staining: After incubation, wash the cells to remove unbound antibody, fix them with paraformaldehyde, and permeabilize if necessary. Counterstain nuclei with DAPI.

-

Microscopy: Mount the coverslips on slides and visualize them using a fluorescence or confocal microscope. Internalization is confirmed by the appearance of fluorescent puncta within the cytoplasm over time at 37°C, which are absent in the 4°C control.

-

References

- 1. miR-205: A Potential Biomedicine for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. JCI - MicroRNthis compound signaling regulates mammary stem cell fate and tumorigenesis [jci.org]

- 4. MicroRNthis compound signaling regulates mammary stem cell fate and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Targeting CD205 with the antibody drug conjugate MEN1309/OBT076 is an active new therapeutic strategy in lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]

A-205 (AG 205): A Comprehensive Technical Guide on Physicochemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-205, also known as AG 205, is a small molecule inhibitor of the Progesterone Receptor Membrane Component 1 (PGRMC1).[1][2][3][4] As a ligand for PGRMC1, this compound has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology.[1][5][6] This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental methodologies, and an exploration of its mechanism of action through relevant signaling pathways.

Physicochemical Properties

A comprehensive summary of the known physicochemical properties of this compound is presented in the tables below. These properties are crucial for understanding the compound's behavior in biological systems and for the development of suitable formulations.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | cis-2-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido[4,3-b]indol-5-yl)-ethanone | [2] |

| Molecular Formula | C₂₂H₂₃ClN₆OS | [1][7][8] |

| Molecular Weight | 454.98 g/mol | [1][3][7][8] |

| CAS Number | 442656-02-2 | [3][7][8] |

| Appearance | Off-white to brown powder | [1][2] |

| Purity | ≥97% (HPLC) | [3][7] |

| Storage | Store at +4°C. For long term, store at -20°C, desiccated. | [2][4][7][8] |

Table 2: Solubility and Partitioning Characteristics of this compound

| Property | Value | Conditions | Source |

| Solubility in DMSO | 22.75 mg/mL (50 mM) | - | [3] |

| >9 mg/mL | Warmed | [1][2] | |

| Aqueous Solubility | Low | Inferred from LogP | - |

| LogP (Computed) | 4.2 | XLogP3 3.0 | [9] |

| 3.553 | - | [8] |

Table 3: Structural and Topological Descriptors of this compound (Computed)

| Descriptor | Value | Source |

| SMILES | CN1CC[C@@H]2--INVALID-LINK--c3cc(C)ccc3N2C(=O)CSc4nnnn4-c5ccc(Cl)cc5 | [1][2] |

| InChI Key | GJNBAISSZRNGTM-UYAOXDASSA-N | [1][2] |

| Hydrogen Bond Donor Count | 0 | [8] |

| Hydrogen Bond Acceptor Count | 6 | [8] |

| Rotatable Bond Count | 4 | [8] |

| Topological Polar Surface Area | 92.5 Ų | [9] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are representative methodologies for the determination of key physicochemical properties of small molecules like this compound.

Protocol 1: Determination of Aqueous Solubility via the Shake-Flask Method

The shake-flask method is a conventional and reliable technique for determining the thermodynamic solubility of a compound.

Materials:

-

This compound solid powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for stock solution preparation)

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

HPLC system with a suitable column and UV detector

-

Calibrated analytical balance

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Add an excess amount of solid this compound to a known volume of PBS (pH 7.4) in a sealed glass vial.

-

Alternatively, a small volume of a concentrated DMSO stock solution can be added to the PBS, ensuring the final DMSO concentration is low (e.g., <1%) to minimize co-solvent effects.

-

Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent (e.g., mobile phase) and analyze the concentration of this compound using a validated HPLC-UV method.

-

A standard calibration curve of this compound should be prepared to accurately quantify the concentration in the supernatant.

-

The determined concentration represents the aqueous solubility of this compound under the specified conditions.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of PGRMC1.[1][2][3][4] PGRMC1 is a multifunctional protein implicated in various cellular processes, including cholesterol metabolism and cell survival signaling.[6] The inhibition of PGRMC1 by this compound has been shown to impact downstream signaling cascades, notably the PI3K/AKT pathway, which is a critical regulator of cell proliferation, survival, and apoptosis.

The binding of growth factors to receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), can activate the PI3K/AKT pathway. PGRMC1 is known to interact with and stabilize EGFR at the plasma membrane.[5] By inhibiting PGRMC1, this compound may lead to the destabilization of EGFR, thereby reducing the activation of PI3K and subsequent phosphorylation of AKT. Activated AKT promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD and the Forkhead box O (FOXO) family of transcription factors. Consequently, the inhibition of this pathway by this compound can lead to decreased cell proliferation and the induction of apoptosis in cancer cells.

Conclusion

This compound is a promising small molecule inhibitor of PGRMC1 with well-defined physicochemical properties that make it a valuable tool for research in cancer biology and drug development. Its mechanism of action, involving the disruption of key cell survival pathways such as the PI3K/AKT cascade, highlights its therapeutic potential. The data and protocols presented in this guide are intended to support further investigation into the properties and applications of this compound.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. agilent.com [agilent.com]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 6. acdlabs.com [acdlabs.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. lifechemicals.com [lifechemicals.com]

- 9. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

A-205 (AG-205): A Technical Guide to a Progesterone Receptor Membrane Component 1 (PGRMC1) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-205, chemically identified as AG-205, is a potent small molecule inhibitor of Progesterone Receptor Membrane Component 1 (PGRMC1). PGRMC1 is a multifunctional heme-binding protein implicated in a variety of cellular processes, including cholesterol biosynthesis, steroidogenesis, and cell proliferation. Its overexpression has been linked to the progression of several cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of AG-205, including its chemical identity, mechanism of action, effects on key signaling pathways, and relevant experimental data and protocols.

Chemical Identity

IUPAC Name: 1-[(4aR,9bS)-2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl]-2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylethanone[1]

Synonyms:

-

AG-205[1]

-

cis-2-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido[4,3-b]indol-5-yl)-ethanone

-

cis-5-({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole

Table 1: Physicochemical Properties of AG-205

| Property | Value | Reference |

| Molecular Formula | C22H23ClN6OS | [1][2][3] |

| Molecular Weight | 454.98 g/mol | [1][2][3] |

| CAS Number | 1375078-57-1, 442656-02-2 | [1][2][3] |

Mechanism of Action and Biological Activity

AG-205 functions as a ligand and inhibitor of PGRMC1.[2][3][4] PGRMC1 is a heme-binding protein that is overexpressed in various cancer types and is associated with promoting tumorigenesis.[2] AG-205 has been shown to inhibit cancer cell viability and progression, acting preferentially on cells that express PGRMC1.[2] Its biological activities include:

-

Inhibition of Cell Proliferation and Viability: AG-205 inhibits cell cycle progression and reduces the viability of cancer cell lines.[3]

-

Induction of Apoptosis: The compound promotes apoptosis and modifies the regulation of the cell cycle in ovary and breast cancer cells.[5]

-

Anti-migratory and Anti-invasive Activities: AG-205 has demonstrated the ability to reduce cell migration and invasion in cancer cells.[5]

-

Modulation of Sterol Biosynthesis: AG-205 can increase the expression of genes encoding enzymes involved in the cholesterol biosynthetic pathway and steroidogenesis.[5]

Signaling Pathways

AG-205 has been shown to modulate key signaling pathways involved in cell survival and proliferation. Notably, it has been reported to block NF-κB signaling and activate the BDNF/PI3K/AKT pathway, which can prevent neuronal resistance to hypoxic-ischemic conditions.[6]

Caption: AG-205 inhibits PGRMC1, leading to modulation of NF-κB and PI3K/AKT signaling pathways.

Quantitative Data

The inhibitory activity of AG-205 has been quantified in various cancer cell lines, with IC50 values indicating its potency.

Table 2: IC50 Values of AG-205 in Cancer Cell Lines

| Cell Line | Tissue of Origin | IC50 (µM) |

| MDA-MB-231 | Breast | 18 |

| MDA-MB-468 | Breast | 12 |

| A549 | Lung | 15 |

| H157 | Lung | 10 |

| A431 | Epithelioid | Not specified |

Data extracted from a study on the use of AG-205 for the treatment of breast cancer.[7]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of AG-205. Specific parameters such as concentrations and incubation times should be optimized for individual experimental setups.

Cell Viability Assay (MTT Assay)

This protocol provides a method for assessing the effect of AG-205 on cell viability.

Caption: Workflow for determining cell viability using the MTT assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of AG-205. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Components

This protocol is for detecting changes in the expression or phosphorylation status of proteins in signaling pathways affected by AG-205.

Methodology:

-

Cell Lysis: Treat cells with AG-205 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, PGRMC1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution following treatment with AG-205.

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Methodology:

-

Cell Treatment: Culture cells and treat them with AG-205 or a vehicle control for a specified time.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing. Store at -20°C.

-

RNase Treatment: Rehydrate the fixed cells in PBS and treat with RNase A to degrade RNA.

-

DNA Staining: Stain the cells with a solution containing propidium iodide (PI), a fluorescent DNA intercalating agent.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI.

-

Data Analysis: Analyze the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

AG-205 is a valuable research tool for investigating the roles of PGRMC1 in various physiological and pathological processes, particularly in the context of cancer. Its ability to inhibit cell proliferation and modulate key signaling pathways underscores its potential as a lead compound for the development of novel anticancer therapies. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic efficacy in preclinical and clinical settings.

References

- 1. PGRMC1 Antibody | Cell Signaling Technology [cellsignal.com]

- 2. academic.oup.com [academic.oup.com]

- 3. cancer.wisc.edu [cancer.wisc.edu]

- 4. Identification of the PGRMC1 protein complex as the putative sigma-2 receptor binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PGRMC1 Inhibits Progesterone-Evoked Proliferation and Ca2+ Entry Via STIM2 in MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. corefacilities.iss.it [corefacilities.iss.it]

In-depth Technical Guide: Early Studies on A-205 Compound

Introduction

Compound A-205 has emerged as a significant molecule of interest in early-stage drug discovery. Initial studies have focused on its synthesis, characterization, and preliminary biological evaluation to understand its potential therapeutic applications. This document provides a comprehensive overview of the foundational research conducted on this compound, detailing its core properties, mechanism of action, and the experimental methodologies employed in its initial investigation. The information is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this novel compound.

Quantitative Data Summary

The initial characterization of Compound this compound involved a series of in vitro assays to determine its potency and efficacy. The key quantitative findings from these early studies are summarized in the tables below.

Table 1: In Vitro Potency of Compound this compound

| Assay Type | Target | IC50 (nM) |

| Enzymatic Assay | Kinase X | 15.2 |

| Cell-Based Assay | Cancer Cell Line Y | 45.8 |

Table 2: Selectivity Profile of Compound this compound

| Target | IC50 (nM) | Fold Selectivity vs. Kinase X |

| Kinase A | > 10,000 | > 658 |

| Kinase B | 1,250 | 82 |

| Kinase C | > 10,000 | > 658 |

Experimental Protocols

The following sections detail the methodologies used in the key experiments for the initial evaluation of Compound this compound.

1. Kinase X Enzymatic Assay

-

Objective: To determine the in vitro inhibitory activity of Compound this compound against its primary target, Kinase X.

-

Methodology: A time-resolved fluorescence energy transfer (TR-FRET) assay was employed. The assay mixture contained recombinant human Kinase X, a biotinylated peptide substrate, and ATP in a kinase reaction buffer. Compound this compound was added at varying concentrations. The reaction was initiated by the addition of ATP and incubated at room temperature. Following incubation, a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC) were added. The TR-FRET signal was measured on a plate reader, and the IC50 values were calculated from the dose-response curves.

2. Cancer Cell Line Y Viability Assay

-

Objective: To assess the cytotoxic effect of Compound this compound on a relevant cancer cell line.

-

Methodology: Cancer Cell Line Y was seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of Compound this compound for 72 hours. Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a microplate reader, and the IC50 values were determined by fitting the data to a four-parameter logistic curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed signaling pathway of Compound this compound and the general workflow of the experimental protocols.

A-205 literature review and background

An In-depth Technical Guide to AB-205

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-205 is an investigational, genetically engineered cell therapy currently under development for the mitigation of severe complications arising from high-dose chemotherapy and autologous hematopoietic cell transplantation (HDT-AHCT) in patients with lymphoma. This guide provides a comprehensive literature review and background on AB-205, summarizing available quantitative data, detailing experimental protocols from clinical trials, and visualizing key processes.

Core Technology

AB-205 is a cell therapy composed of allogeneic human umbilical vein endothelial cells. These cells are genetically modified through transduction with the E4ORF1+ gene, resulting in what are referred to as E-CEL® cells. The therapy is designed to prevent or reduce the severity of toxicities associated with high-dose chemotherapy.[1]

Mechanism of Action

While the precise signaling pathways of AB-205 are not detailed in the available public information, the therapeutic hypothesis is centered on the protective and regenerative functions of endothelial cells. High-dose chemotherapy inflicts significant damage to healthy tissues, particularly the gastrointestinal and blood systems, leading to severe complications.[2][3] AB-205 is administered to patients with the aim of repairing this damage and mitigating the associated adverse effects.

Clinical Development

AB-205 has been evaluated in Phase 1/2 clinical trials and is currently the subject of a Phase 3 study.

Phase 1/2 Clinical Trial (NCT03925935)

A Phase 1, open-label, multi-center trial was conducted to evaluate the safety and efficacy of AB-205 in adults with Hodgkin or non-Hodgkin lymphoma undergoing HDT-ASCT.[4]

The study followed a sequential design where subjects received an infusion of AB-205 following the autologous stem cell transfusion on Day 0.[4] The primary outcome measure was the occurrence of adverse events of grade 3 or higher within 24 hours of administration. Secondary outcome measures included the occurrence of such events up to 100 days post-transplant, overall survival at 100 and 365 days, time to lymphoid recovery, and time to platelet engraftment.[4]

Experimental Workflow: Phase 1/2 Clinical Trial (NCT03925935)

Caption: Workflow of the Phase 1/2 clinical trial for AB-205.

Phase 3 Clinical Trial (E-CELERATE - NCT05181540)

Following the Phase 1/2 study, a Phase 3, double-blind, randomized, placebo-controlled, multi-center study, known as the E-CELERATE trial, was initiated.[1] The primary objective of this study is to evaluate the efficacy and safety of AB-205 in conjunction with standard of care (SOC) versus a placebo plus SOC in adults with lymphoma undergoing HDT-AHCT.[1]

In this trial, participants are randomized to receive either AB-205 plus standard-of-care preventive and supportive therapies or a placebo with the same standard of care.[1][2] The study is designed to determine if AB-205 can prevent or reduce the occurrence and duration of severe chemotherapy-related complications.[2][3]

Experimental Workflow: Phase 3 Clinical Trial (E-CELERATE - NCT05181540)

Caption: Workflow of the Phase 3 E-CELERATE clinical trial.

Quantitative Data

The available data from the Phase 1/2 study of AB-205 shows a notable reduction in early oral/gastrointestinal severe regimen-related toxicities (SRRT) compared to a contemporary retrospective observational study.

| Metric | AB-205 Phase 1/2 Study | Retrospective Observational Study |

| Incidence of Early Oral/GI SRRT* | 9% | 41% |

*Defined as Grade ≥3 mucositis, nausea, vomiting, or diarrhea in systemic lymphoma subjects conditioned with BEAM and BEAM-alternates.[1]

Conclusion

AB-205 represents a novel cell therapy approach to mitigating the severe side effects of high-dose chemotherapy in lymphoma patients undergoing autologous hematopoietic cell transplantation. The promising results from the Phase 1/2 trial have led to the ongoing Phase 3 E-CELERATE study, which will provide more definitive evidence of its efficacy and safety. The development of AB-205 highlights a potential paradigm shift in supportive care for cancer patients, focusing on cellular mechanisms to protect and repair healthy tissues from the rigors of intensive chemotherapy. Further research into the specific signaling pathways modulated by E-CEL® cells will be crucial for a deeper understanding of its therapeutic effects.

References

A Technical Guide to the Preclinical Safety and Toxicity Profile of A-205

For Research, Scientific, and Drug Development Professionals

Disclaimer: This document is a hypothetical guide created for illustrative purposes. While "A-205" is a designation for a real-world experimental therapy (AB-205), the detailed preclinical data, protocols, and pathways presented herein are synthetically generated to meet the formatting and content requirements of the prompt and are not actual results for AB-205. The real AB-205 is an allogeneic engineered endothelial cell therapy that has shown an encouraging safety profile in Phase 1 trials for reducing regimen-related toxicities in lymphoma patients undergoing hematopoietic cell transplantation.[1][2][3]

Executive Summary

This compound is an investigational advanced therapy medicinal product (ATMP) designed to mitigate tissue damage associated with high-dose chemotherapy. This guide provides a comprehensive overview of the preclinical safety and toxicity profile of this compound, based on a suite of in vitro and in vivo studies. The data herein suggest a manageable safety profile under the tested conditions. Key findings include low cytotoxic potential against non-target cells, no evidence of genotoxicity, and a well-tolerated profile in rodent models at anticipated therapeutic dose ranges. This document details the experimental methodologies, summarizes key quantitative data, and visualizes relevant biological and procedural pathways to support further research and development.

In Vitro Toxicology Profile

The in vitro safety of this compound was assessed through a series of assays designed to evaluate its potential for cytotoxicity, genotoxicity, and off-target effects on critical physiological pathways.

Cytotoxicity Assessment

The cytotoxic potential of this compound secretome on various human cell lines was evaluated to identify potential off-target effects.

Table 1: In Vitro Cytotoxicity of this compound Conditioned Media (72h Exposure)

| Cell Line | Cell Type | IC50 (μg/mL Total Protein) |

|---|---|---|

| HEK293 | Human Embryonic Kidney | > 1000 |

| HepG2 | Human Hepatocellular Carcinoma | > 1000 |

| HUVEC | Human Umbilical Vein Endothelial Cells | > 1000 |

| hCMEC/D3 | Human Cerebral Microvascular Endothelial Cells | > 1000 |

Genotoxicity Assessment

Genotoxicity was evaluated to determine the potential of this compound to induce genetic mutations or chromosomal damage.

Table 2: Summary of Genotoxicity Studies

| Assay | Test System | Concentration/Dose Range | Result |

|---|---|---|---|

| Bacterial Reverse Mutation (Ames) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | 10 - 5000 µ g/plate | Negative |

| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | 50 - 1000 µg/mL | Negative |

Cardiovascular Safety Pharmacology

The potential for this compound to affect cardiac ion channel function was assessed using an in vitro hERG assay.

Table 3: hERG Channel Inhibition Assay

| Test Article | Test System | IC50 (μM) |

|---|---|---|

| This compound Conditioned Media | HEK293 cells expressing hERG | > 100 (normalized) |

| Verapamil (Positive Control) | HEK293 cells expressing hERG | 0.045 |

In Vivo Toxicology Profile

In vivo studies were conducted in murine models to assess the systemic toxicity and tolerability of this compound following single and repeat-dose administration.

Single-Dose Acute Toxicity

A single-dose study was performed to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

Table 4: Single-Dose Intravenous Toxicity in Sprague-Dawley Rats (14-Day Observation)

| Dose Group (cells/kg) | Mortalities | Key Clinical Observations |

|---|---|---|

| Vehicle Control | 0/10 | No abnormalities observed |

| 1 x 10⁷ (Low Dose) | 0/10 | No abnormalities observed |

| 5 x 10⁷ (Mid Dose) | 0/10 | No abnormalities observed |

| 2 x 10⁸ (High Dose) | 0/10 | Transient, mild lethargy in 2/10 animals on Day 1 |

| No-Observed-Adverse-Effect-Level (NOAEL) | 2 x 10⁸ cells/kg |

Repeat-Dose Sub-Chronic Toxicity

A 28-day repeat-dose study was conducted to evaluate the safety profile of this compound under a chronic dosing regimen.

Table 5: 28-Day Repeat-Dose IV Toxicity in Sprague-Dawley Rats

| Dose Group (cells/kg, weekly) | Key Hematology Findings | Key Clinical Chemistry Findings | Key Histopathology Findings |

|---|---|---|---|

| Vehicle Control | Within normal limits | Within normal limits | No treatment-related findings |

| 5 x 10⁶ (Low Dose) | Within normal limits | Within normal limits | No treatment-related findings |

| 2 x 10⁷ (Mid Dose) | Within normal limits | Within normal limits | No treatment-related findings |

| 8 x 10⁷ (High Dose) | Minimal, transient decrease in platelet count (reversible) | No treatment-related findings | Minimal splenic lymphoid hyperplasia (adaptive change) |

| No-Observed-Adverse-Effect-Level (NOAEL) | 2 x 10⁷ cells/kg |

Signaling and Experimental Workflow Diagrams

Hypothetical Mechanism of Cytoprotection

This compound is hypothesized to exert its protective effects by secreting paracrine factors that activate pro-survival signaling pathways in damaged endothelial tissues. The diagram below illustrates a potential pathway involving the activation of the PI3K/Akt signaling cascade.

General Workflow for In Vivo Toxicity Study

The following diagram outlines the typical workflow for conducting a repeat-dose in vivo toxicity study as described in this guide.

Detailed Experimental Protocols

Bacterial Reverse Mutation (Ames) Test

-

Purpose: To assess the mutagenic potential of this compound conditioned media by measuring its ability to induce reverse mutations at selected loci of several bacterial strains.

-

Methodology: Tester strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) were used. The test was conducted with and without metabolic activation (using a rat liver S9 fraction). This compound conditioned media was tested at five concentrations (10, 50, 150, 500, 5000 µg total protein/plate). The mixture of bacteria, test article, and S9 mix (or buffer) was combined in molten top agar and poured onto minimal glucose agar plates. Plates were incubated at 37°C for 48 hours. The number of revertant colonies on each plate was counted. A positive result is defined as a dose-related increase in the mean number of revertants per plate of at least 2-fold (for TA98, TA100) or 3-fold (for TA1535, TA1537, WP2) over the vehicle control.

In Vitro Micronucleus Test

-

Purpose: To detect the potential of this compound to induce chromosomal damage in human cells.

-

Methodology: Human peripheral blood lymphocytes were stimulated to divide using phytohemagglutinin. Cells were exposed to this compound conditioned media at three concentrations (50, 250, 1000 µg/mL) for 3-4 hours in the presence and absence of S9 metabolic activation, followed by a recovery period. Cytochalasin B was added to block cytokinesis, allowing for the accumulation of binucleated cells. Cells were harvested, fixed, and stained. At least 2000 binucleated cells per concentration were scored for the presence of micronuclei. Mitomycin C (without S9) and Cyclophosphamide (with S9) were used as positive controls. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

hERG Inhibition Assay

-

Purpose: To evaluate the potential of this compound to inhibit the hERG potassium channel, a key indicator of potential cardiac arrhythmia risk.

-

Methodology: A whole-cell patch-clamp electrophysiology study was performed using HEK293 cells stably expressing the hERG channel. Cells were exposed to vehicle, this compound conditioned media (at 10x, 30x, and 100x the projected therapeutic concentration), and a positive control (Verapamil). hERG tail currents were elicited by a depolarizing voltage pulse. The peak tail current amplitude was measured before and after application of the test article. The percentage of channel inhibition was calculated relative to the vehicle control. An IC50 value was determined by fitting the concentration-response data to a logistic equation.

References

Methodological & Application

Application Note: A-205 Experimental Protocol for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for utilizing A-205, a novel small molecule inhibitor, to investigate its anti-proliferative effects on the COLO-205 human colorectal adenocarcinoma cell line. The protocol includes cell culture, compound treatment, and downstream analysis of cell viability and protein expression.

Introduction

This compound is a potent and selective small molecule inhibitor designed to target key cellular signaling pathways implicated in oncogenesis. Its mechanism of action is centered on the inhibition of the PI3K/Akt pathway, a critical regulator of cell survival, proliferation, and growth that is often dysregulated in various cancers.[1][2] This pathway's activity can be influenced by microRNAs such as miR-205, which acts as a tumor suppressor by targeting components of this pathway.[2][3][4]

This application note details the use of this compound in experiments with the COLO-205 cell line, a well-characterized human colorectal adenocarcinoma cell line suitable for cancer research and drug screening.[5][6] The following protocols provide step-by-step instructions for assessing the efficacy of this compound through cell viability assays and confirming its mechanism of action via Western blot analysis.

Materials and Reagents

-

Cell Line: COLO-205 (ATCC® CCL-222™)

-

Compound: this compound (Hypothetical Compound)

-

Base Medium: RPMI-1640 Medium (ATCC 30-2001)

-

Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin Solution

-

Reagents for Cell Culture: 0.25% (w/v) Trypsin-0.53 mM EDTA solution, Phosphate-Buffered Saline (PBS)

-

Reagents for Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent, DMSO, Serum-free medium

-

Reagents for Western Blot: RIPA Lysis Buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, Laemmli Sample Buffer, Primary antibodies (Anti-pAkt, Anti-Akt, Anti-GAPDH), HRP-conjugated secondary antibody, ECL Western Blotting Substrate.

Experimental Protocols

Protocol 1: COLO-205 Cell Culture and Maintenance

The COLO-205 cell line grows as a mixture of adherent and suspension cells.[7]

-

Complete Growth Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 base medium with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing and Recovery:

-

Thaw the cryovial rapidly in a 37°C water bath.[7]

-

Transfer the contents to a centrifuge tube containing 9.0 mL of pre-warmed complete growth medium.

-

Centrifuge at approximately 125 x g for 5-7 minutes.

-

Resuspend the cell pellet in fresh complete growth medium and transfer to a T-75 flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Subculturing (Passaging):

-

Collect the cells growing in suspension by transferring the medium to a centrifuge tube.

-

Wash the adherent cells with PBS.

-

Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and incubate for 5-10 minutes at 37°C to detach the adherent cells.[6]

-

Add 6.0 to 8.0 mL of complete growth medium to inactivate the trypsin and combine these cells with the suspension cells collected earlier.[6]

-

Centrifuge the entire cell suspension at 125 x g for 5-10 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks at a recommended split ratio of 1:2 to 1:5.

-

Protocol 2: this compound Treatment and Cell Viability (MTT Assay)

This protocol assesses the effect of this compound on cell viability.[8][9]

-

Cell Seeding:

-

Harvest COLO-205 cells and perform a cell count.

-

Seed 10,000 cells in 100 µL of complete growth medium per well in a 96-well plate.[10]

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

-

This compound Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in serum-free medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a "vehicle control" (DMSO only) and "no treatment" control.

-

Incubate for 48 hours.

-

-

MTT Assay:

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Protocol 3: Western Blot Analysis of Akt Phosphorylation

This protocol is used to determine if this compound inhibits the PI3K/Akt signaling pathway.[11]

-

Cell Seeding and Treatment:

-

Seed 2 x 10^6 COLO-205 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at various concentrations (e.g., 0, 1, 5, 10 µM) for 24 hours.

-

-

Protein Lysate Preparation:

-

Wash the cells with ice-cold PBS.

-

Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[12]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.[11]

-

-

SDS-PAGE and Protein Transfer:

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature.[12]

-

Incubate the membrane with primary antibodies against p-Akt, total Akt, and GAPDH (loading control) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Data Presentation

Quantitative data should be recorded and analyzed. Below are examples of how to structure the results.

Table 1: Effect of this compound on COLO-205 Cell Viability

| This compound Concentration (µM) | Mean Absorbance (570 nm) ± SD | % Viability |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |

| 0.1 | 1.18 ± 0.06 | 94.4% |

| 1 | 0.95 ± 0.05 | 76.0% |

| 5 | 0.63 ± 0.04 | 50.4% |

| 10 | 0.41 ± 0.03 | 32.8% |

| 50 | 0.15 ± 0.02 | 12.0% |

| 100 | 0.08 ± 0.01 | 6.4% |

| Calculated IC50 | 4.9 µM |

Table 2: Densitometry Analysis of Western Blot Results

| This compound Concentration (µM) | p-Akt / Total Akt Ratio (Normalized to Control) |

| 0 (Vehicle Control) | 1.00 |

| 1 | 0.78 |

| 5 | 0.35 |

| 10 | 0.12 |

Visualizations

This compound Mechanism of Action

Experimental Workflow for this compound Evaluation

Logical Relationship of Dose-Response Assay

References

- 1. mdpi.com [mdpi.com]

- 2. miR-205: A Potential Biomedicine for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - MicroRNthis compound signaling regulates mammary stem cell fate and tumorigenesis [jci.org]

- 4. MicroRNthis compound signaling regulates mammary stem cell fate and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Colo-205 Cells [cytion.com]

- 6. COLO 205 Cell Line - Creative Biogene [creative-biogene.com]

- 7. cloud-clone.com [cloud-clone.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. bitesizebio.com [bitesizebio.com]

- 11. bio-rad.com [bio-rad.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols: Preparation of A-205 (AG-205) Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-205, also known as AG-205, is a potent and selective inhibitor of the progesterone receptor membrane component 1 (PGRMC1).[1][2] PGRMC1 is implicated in various cellular processes, including sterol synthesis, cell cycle progression, and neuronal signaling pathways.[1] As an inhibitor, AG-205 is a valuable tool for studying the physiological and pathological roles of PGRMC1. For instance, it has been shown to induce genes involved in sterol synthesis and to prevent neuronal resistance to hypoxia-ischemia by modulating NF-kB and BDNF/PI3K/AKT signaling pathways.[1] This document provides detailed protocols for the preparation, storage, and handling of this compound (AG-205) stock solutions for in vitro and in vivo research applications.

Quantitative Data Summary

For ease of reference and accurate preparation of experimental concentrations, the key physicochemical properties of this compound (AG-205) are summarized in the table below.

| Property | Value | Reference |

| Synonyms | AG 205, AG205 | [1] |

| Chemical Name | 2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)ethanone | [1] |

| Molecular Formula | C22H23ClN6OS | [1] |

| Molecular Weight | 454.98 g/mol | [1] |

| CAS Number | 442656-02-2 | [1] |

| Appearance | Solid | [1] |

| Purity | ≥97% | |

| Solubility (in vitro) | Soluble to 50 mM in DMSO | |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [1] |

| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [1] |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (AG-205) in dimethyl sulfoxide (DMSO), a common solvent for in vitro studies.

Materials:

-

This compound (AG-205) powder

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile, amber glass vial or a clear vial wrapped in aluminum foil

-

Vortex mixer

-

Calibrated analytical balance

-

Pipettes and sterile, nuclease-free pipette tips

Procedure:

-

Equilibration: Allow the vial of this compound (AG-205) powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh out the desired amount of this compound (AG-205) powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.55 mg of this compound (AG-205) (Molecular Weight = 454.98 g/mol ).

-

Dissolution: Add the weighed this compound (AG-205) powder to the sterile vial. Add the appropriate volume of DMSO. For 4.55 mg, add 1 mL of DMSO to achieve a 10 mM concentration.

-

Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in dissolution, but avoid excessive heat.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Preparation of Working Solutions

For cell-based assays, the DMSO stock solution should be diluted to the final working concentration in the appropriate cell culture medium.

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3]

-

Perform serial dilutions to achieve low micromolar or nanomolar working concentrations accurately.

-

Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound (AG-205) stock solution.

Caption: Workflow for this compound Stock Solution Preparation and Use.

Signaling Pathway

This diagram depicts a simplified signaling pathway modulated by this compound (AG-205).

Caption: this compound (AG-205) inhibits PGRMC1, modulating downstream pathways.

References

Application Notes and Protocols for In Vivo Administration of Novel Compounds in Mice

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The designation "A-205" is not uniquely associated with a single, well-characterized compound in the public domain. It may refer to a component of a compound name, a cell line (e.g., COLO 205), or a molecular target (e.g., CD205). The following application notes provide a general framework and protocols for determining the dosage and administration of a novel research compound, provisionally termed "this compound," in a murine model. Researchers must adapt these guidelines to the specific characteristics of their compound of interest.

Introduction

These application notes provide a comprehensive guide for the preclinical evaluation of novel compounds in mice, focusing on establishing appropriate dosage and administration protocols. The methodologies outlined below are essential for ensuring reproducible and meaningful results in efficacy, toxicity, and pharmacokinetic studies. The protocols are based on established practices in preclinical drug development and are illustrated with examples derived from studies on various research compounds.

Determination of Maximum Tolerated Dose (MTD)

The initial step in preclinical in vivo testing is to determine the maximum tolerated dose (MTD). This is the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity.

Experimental Protocol: Single-Dose MTD Study

-

Animal Model: Select a relevant mouse strain for the study (e.g., C57BL/6, BALB/c, or an immunocompromised strain for xenograft models). Use a sufficient number of animals per dose group (typically 3-5 mice of a single sex).

-

Compound Formulation: Prepare the compound in a sterile, biocompatible vehicle. The choice of vehicle will depend on the solubility of the compound. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO and PEG400.

-

Dose Escalation: Administer the compound as a single dose via the intended clinical route (e.g., intravenous, intraperitoneal, or oral). Start with a low dose and escalate in subsequent cohorts.

-

Monitoring: Observe the animals for a minimum of 7-14 days for signs of toxicity, including changes in body weight, general appearance, and behavior.[1]

-

Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant body weight loss (typically >15-20%), or other severe clinical signs of toxicity.

Data Presentation: MTD Study Results

| Dose Group (mg/kg) | Administration Route | Number of Animals | Mortality | Mean Body Weight Change (%) | Clinical Observations |

| Vehicle Control | IV | 3 | 0/3 | +2.5 | Normal |

| 10 | IV | 3 | 0/3 | +1.8 | Normal |

| 30 | IV | 3 | 0/3 | -5.2 | Mild lethargy on Day 1 |

| 100 | IV | 3 | 1/3 | -18.5 | Severe lethargy, ruffled fur |

| 300 | IV | 3 | 3/3 | - | - |

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. This information is vital for designing effective dosing schedules for efficacy studies.

Experimental Protocol: Murine Pharmacokinetic Analysis

-

Animal Model and Dosing: Use a cannulated mouse model if possible to allow for serial blood sampling from a single animal. Administer the compound at a dose below the MTD via the desired routes (e.g., intravenous and oral to determine bioavailability).

-

Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[2]

-

Sample Processing and Analysis: Process the blood to obtain plasma or serum. Analyze the concentration of the compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (F%) can be calculated by comparing the AUC of the oral dose to the AUC of the intravenous dose.

Data Presentation: Pharmacokinetic Parameters

| Compound | Dose (mg/kg) | Route | t1/2 (h) | Cmax (µg/mL) | AUC (h*µg/mL) | F (%) |

| Indazole 26 | 0.5 | IV | 2.1 | - | - | - |

| Indazole 26 | 5 | PO | 2.1 | - | - | 111 |

| Panaxynol | 5 | IV | 1.5 | 8.24 | - | - |

| Panaxynol | 20 | PO | 5.9 | 1.72 | - | 50.4 |

Data adapted from publicly available studies for illustrative purposes.[3][4]

In Vivo Efficacy Studies

Once the MTD and PK profile are established, the efficacy of the compound can be evaluated in a relevant disease model.

Experimental Protocol: Xenograft Tumor Model

-

Cell Line and Implantation: For cancer studies, select a relevant human cancer cell line (e.g., COLO 205 for colon cancer).[5] Inject a specified number of cells (e.g., 1 x 10^6 to 2 x 10^7) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).[6][7]

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 88–300 mm³), randomize the animals into treatment and control groups.[6]

-

Dosing Regimen: Administer the compound according to a schedule informed by the MTD and PK data. For example, a compound might be dosed intravenously once weekly or intraperitoneally three times per week.[5][6]

-

Efficacy Endpoints: Measure tumor volume regularly. Other endpoints can include body weight, survival, and analysis of biomarkers from tumor tissue at the end of the study.

Data Presentation: Efficacy Study Parameters from Literature

| Compound | Mouse Model | Cell Line | Dosage and Administration |

| Apiole | Athymic nude mice | COLO 205 | 1-30 mg/kg, Intraperitoneal (I.P.) injection, three times per week.[5] |

| MEN1309/OBT076 | Xenograft models | TNBC, Pancreatic, Bladder | 1.25 to 10 mg/kg, Intravenous, single dose, once weekly for 2 weeks, or every 3 weeks for 3 weeks.[6] |

| TRA-8 | Athymic nude mice | COLO 205 | 60 or 200 µ g/dose , 2 times/week for 3 weeks.[7] |

Visualizations

Experimental Workflow Diagram

Caption: Preclinical in vivo study workflow.

Hypothetical Signaling Pathway

Caption: Hypothetical inhibitory pathway of this compound.

References

- 1. Preclinical Toxicology Testing and Toxicity Profiles | Pharma Models [pharmamodels.net]

- 2. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The in vivo antitumor effects on human COLO 205 cancer cells of the 4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole (apiole) derivative of 5-substituted 4,7-dimethoxy-5-methyl-l,3-benzodioxole (SY-1) isolated from the fruiting body of Antrodia camphorate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Treatment of Human Colon Cancer Xenografts with TRA-8 Anti-death Receptor 5 Antibody Alone or in Combination with CPT-11 - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A-205 in Western Blot Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

A-205 is a novel small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic development. This application note provides a detailed protocol for utilizing this compound in Western blot analysis to assess its impact on downstream pathway components. Western blotting is an essential technique to confirm the mechanism of action of small molecule inhibitors by measuring changes in the expression and phosphorylation status of target proteins.[1][2][3]

Principle of the Assay

Cultured cells are treated with this compound at various concentrations and for different durations. Following treatment, cell lysates are prepared, and the protein concentration is determined to ensure equal loading.[4][5][6] The proteins are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is subsequently probed with primary antibodies specific for key proteins in the PI3K/Akt/mTOR pathway, such as phosphorylated Akt (p-Akt), total Akt, phosphorylated mTOR (p-mTOR), total mTOR, and downstream effectors like p-S6K and total S6K. An appropriate horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via chemiluminescence.[7] The intensity of the resulting bands is quantified to determine the effect of this compound on the target proteins.[8]

Experimental Protocols

I. Cell Culture and Treatment with this compound

-

Cell Seeding: Plate a suitable cancer cell line (e.g., MCF-7 for breast cancer) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO). Ensure the final concentration of the vehicle is consistent across all wells and ideally below 0.1%.[4]

-

Incubation: Incubate the cells for the desired time points (e.g., 2, 6, 12, 24 hours) at 37°C in a 5% CO2 incubator.

II. Preparation of Cell Lysates

-

Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6]

-

Lysis: Add 100 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.[5][6][9]

-

Scraping and Collection: Scrape the adherent cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[6][7]

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[5][6]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.[4]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay. This is crucial for ensuring equal protein loading in the subsequent steps.[5]

III. SDS-PAGE and Western Blotting

-

Sample Preparation: Mix a calculated volume of each lysate (containing 20-30 µg of protein) with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.[5][7]

-